molecular formula C18H13BrO6 B11999392 {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B11999392
M. Wt: 405.2 g/mol
InChI Key: JYDVSYDAPJYPBH-UHFFFAOYSA-N
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Description

{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its complex structure, which includes a bromophenoxy group, a chromenone core, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromenone intermediate.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the chromenone derivative with acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in a wide range of substituted chromenone derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with possible applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for further pharmacological research.

    Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory or oxidative processes.

    Receptor Binding: The compound could interact with specific receptors, modulating cellular signaling pathways.

    Gene Expression: It may influence the expression of genes related to cell growth, apoptosis, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
  • {[3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
  • {[3-(4-methylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Uniqueness

{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is unique due to the presence of the bromophenoxy group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H13BrO6

Molecular Weight

405.2 g/mol

IUPAC Name

2-[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid

InChI

InChI=1S/C18H13BrO6/c1-10-18(25-12-4-2-11(19)3-5-12)17(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21)

InChI Key

JYDVSYDAPJYPBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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